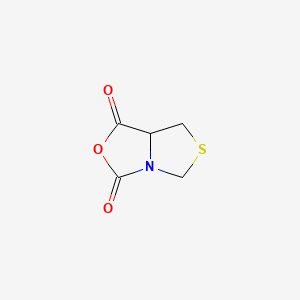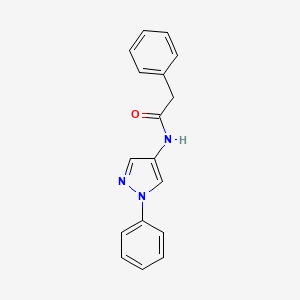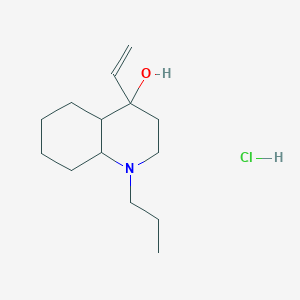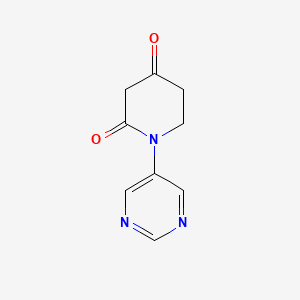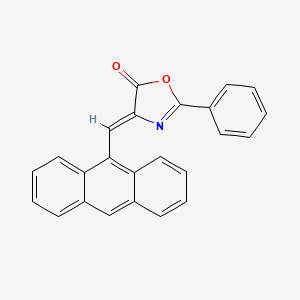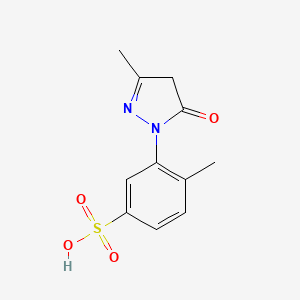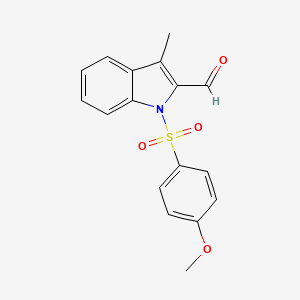
1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde is a complex organic compound that belongs to the class of sulfonyl indoles This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and an indole ring with a carbaldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the indole ring, followed by the introduction of the sulfonyl group and the methoxyphenyl group. The final step involves the formylation of the indole ring to introduce the carbaldehyde group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring or the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a building block in organic synthesis
Wirkmechanismus
The mechanism of action of 1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the indole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
- 1-((4-Methoxyphenyl)sulfonyl)-4-piperidone
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- N-(4-(2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl)phenyl)acetamide
Comparison: Compared to similar compounds, 1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde is unique due to the presence of the indole ring and the carbaldehyde group. These structural features contribute to its distinct chemical reactivity and potential biological activities. The methoxyphenyl and sulfonyl groups also enhance its solubility and stability, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
88939-66-6 |
|---|---|
Molekularformel |
C17H15NO4S |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)sulfonyl-3-methylindole-2-carbaldehyde |
InChI |
InChI=1S/C17H15NO4S/c1-12-15-5-3-4-6-16(15)18(17(12)11-19)23(20,21)14-9-7-13(22-2)8-10-14/h3-11H,1-2H3 |
InChI-Schlüssel |
GFTJEINPKINEQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


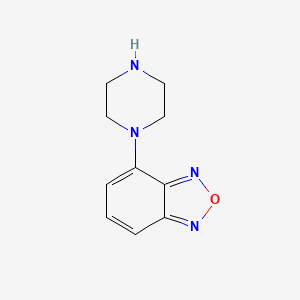
![9-[2-(4,5-Dihydro-1,3-oxazol-2-YL)ethyl]-9H-carbazole](/img/structure/B12899046.png)

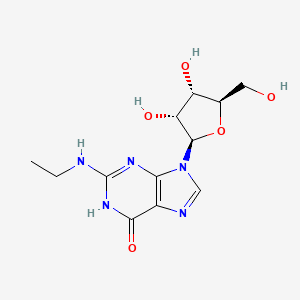
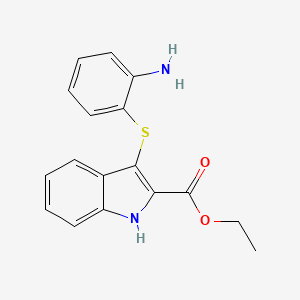
![(5E)-5-{[4-(Diethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B12899069.png)

